6-(Benzyl(cyclopropyl)amino)nicotinonitrile 6-(Benzyl(cyclopropyl)amino)nicotinonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC19966216
InChI: InChI=1S/C16H15N3/c17-10-14-6-9-16(18-11-14)19(15-7-8-15)12-13-4-2-1-3-5-13/h1-6,9,11,15H,7-8,12H2
SMILES:
Molecular Formula: C16H15N3
Molecular Weight: 249.31 g/mol

6-(Benzyl(cyclopropyl)amino)nicotinonitrile

CAS No.:

Cat. No.: VC19966216

Molecular Formula: C16H15N3

Molecular Weight: 249.31 g/mol

* For research use only. Not for human or veterinary use.

6-(Benzyl(cyclopropyl)amino)nicotinonitrile -

Specification

Molecular Formula C16H15N3
Molecular Weight 249.31 g/mol
IUPAC Name 6-[benzyl(cyclopropyl)amino]pyridine-3-carbonitrile
Standard InChI InChI=1S/C16H15N3/c17-10-14-6-9-16(18-11-14)19(15-7-8-15)12-13-4-2-1-3-5-13/h1-6,9,11,15H,7-8,12H2
Standard InChI Key VKKNYEQIVJXEPK-UHFFFAOYSA-N
Canonical SMILES C1CC1N(CC2=CC=CC=C2)C3=NC=C(C=C3)C#N

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 6-(Benzyl(cyclopropyl)amino)nicotinonitrile comprises a pyridine ring at position 3 substituted with a nitrile group (-C≡N) and at position 6 with a benzyl(cyclopropyl)amino group. The cyclopropyl ring introduces steric constraints, while the benzyl group contributes to lipophilicity, influencing its pharmacokinetic profile.

Molecular Characteristics

Key physicochemical parameters are summarized below:

PropertyValue
Molecular FormulaC₁₆H₁₅N₃
Molecular Weight249.31 g/mol
IUPAC Name6-[benzyl(cyclopropyl)amino]pyridine-3-carbonitrile
Canonical SMILESC1CC1N(CC2=CC=CC=C2)C3=NC=C(C=C3)C#N
Topological Polar Surface Area54.1 Ų
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3

The compound’s low polar surface area and absence of hydrogen bond donors suggest moderate membrane permeability, a desirable trait for central nervous system (CNS)-targeted therapeutics.

Synthesis and Chemical Reactivity

While detailed synthetic protocols remain proprietary, available data indicate a multi-step route involving:

  • Nicotinonitrile Core Formation: Cyanation of pyridine derivatives at position 3.

  • Amine Substitution: Introduction of the benzyl(cyclopropyl)amino group via nucleophilic aromatic substitution or Buchwald-Hartwig coupling.

The cyclopropylamine moiety is likely introduced using cyclopropane carboxamide precursors, followed by benzylation. Computational studies suggest that steric hindrance from the cyclopropyl group may necessitate optimized reaction conditions to prevent side reactions.

Mechanism of Action and Biological Activities

Enzyme Inhibition

6-(Benzyl(cyclopropyl)amino)nicotinonitrile shares structural similarities with kinase inhibitors, particularly IRAK-4 (Interleukin-1 Receptor-Associated Kinase 4) inhibitors described in patent WO2017067848A1 . These compounds inhibit kinase activity by binding to the ATP-binding pocket, disrupting phosphorylation cascades in inflammatory pathways. Molecular docking simulations predict that the nitrile group coordinates with catalytic lysine residues, while the benzyl-cyclopropylamine moiety occupies hydrophobic pockets .

Comparison with Structural Analogs

CompoundMolecular Weight (g/mol)Key FeaturesReported Activity
6-(Benzyl(cyclopropyl)amino)nicotinonitrile249.31Nitrile, cyclopropylamineKinase inhibition (predicted)
N-(4-(methylsulfonyl)benzyl)-4-amino-...385.40Sulfonyl group, picolinamide coreCytotoxicity (IC₅₀ <1 μM)
IRAK-4 Inhibitors (WO2017067848A1)300–450Imidazopyridine core, ethoxyethoxy chainsIRAK-4 IC₅₀ = 2–10 nM

The absence of a sulfonyl group in 6-(Benzyl(cyclopropyl)amino)nicotinonitrile may reduce metabolic clearance compared to its analogs, potentially improving bioavailability.

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